molecular formula C18H17BrN2O3 B2935964 5-bromo-N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide CAS No. 946317-71-1

5-bromo-N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide

Cat. No.: B2935964
CAS No.: 946317-71-1
M. Wt: 389.249
InChI Key: SFPANAATFFSMRS-UHFFFAOYSA-N
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Description

5-bromo-N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of furan carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide typically involves multiple steps, including bromination, cyclopropanation, and amide formation. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. Cyclopropanation may involve the use of diazomethane or other cyclopropanating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydroquinoline moiety, in particular, differentiates it from other brominated furan carboxamides, potentially leading to unique interactions with biological targets.

Properties

IUPAC Name

5-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3/c19-16-8-7-15(24-16)17(22)20-13-5-6-14-12(10-13)2-1-9-21(14)18(23)11-3-4-11/h5-8,10-11H,1-4,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPANAATFFSMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(O3)Br)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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